Thymidine, 3'-deoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-3'-(4-morpholinyl)-
Description
Thymidine, 3'-deoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-3'-(4-morpholinyl)-, is a chemically modified nucleoside derivative designed for applications in oligonucleotide synthesis and medicinal chemistry. Its structure features three key modifications (Figure 1):
3'-Deoxy: The absence of a hydroxyl group at the 3'-position enhances metabolic stability by reducing susceptibility to enzymatic degradation .
5'-O-((4-Methoxyphenyl)Diphenylmethyl) (Mmt): This protecting group shields the 5'-hydroxyl during solid-phase synthesis. The Mmt group is selectively removable under mild acidic conditions, distinguishing it from the more acid-labile dimethoxytrityl (DMT) group .
This compound is pivotal in synthesizing morpholino-like oligonucleotides, where the 3'-morpholinyl group may mimic natural ribose conformations while conferring nuclease resistance .
Properties
CAS No. |
134934-57-9 |
|---|---|
Molecular Formula |
C34H37N3O6 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-32(24)38)31-21-29(36-17-19-41-20-18-36)30(43-31)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-31H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,31+/m0/s1 |
InChI Key |
OELGVURJXMKHMM-OJDZSJEKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using 4-methoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the morpholino group: The 3’-hydroxyl group is then converted to a leaving group, such as a mesylate or tosylate, which is subsequently displaced by morpholine under basic conditions.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the 4-methoxytrityl group, converting it to a simpler trityl group.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Simplified trityl derivatives.
Substitution: Various substituted nucleoside analogs.
Scientific Research Applications
3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Employed in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent, particularly against retroviruses.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The compound exerts its effects by incorporating into DNA or RNA strands during synthesis. The morpholino group enhances its binding affinity to complementary nucleic acids, while the 4-methoxytrityl group provides stability. This incorporation can disrupt normal nucleic acid function, leading to inhibition of viral replication or interference with cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Thymidine Derivatives
Key Observations:
5'-Protecting Groups :
- Mmt (Target Compound): Offers intermediate acid lability (less stable than DMT but more than trityl), enabling selective deprotection in multi-step syntheses .
- Trityl (AZT Intermediate): Requires stronger acids (e.g., 80% acetic acid) for removal, limiting compatibility with acid-sensitive modifications .
- DMT : Widely used in solid-phase synthesis due to rapid cleavage under mild acidic conditions (3% dichloroacetic acid) .
Azido (AZT Intermediate): Enables "click chemistry" for bioconjugation but introduces metabolic instability due to reactive N₃ groups . Amino: Facilitates post-synthetic modifications (e.g., fluorescent labeling) but requires additional protection steps .
Key Findings:
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to AZT intermediates (e.g., Mitsunobu reaction for 3'-modification) but requires specialized reagents for morpholine incorporation . Yields for Mmt-protected compounds are typically lower than DMT analogs due to steric hindrance during coupling .
Bioactivity :
- The 3'-morpholinyl group may reduce off-target effects compared to AZT’s azido group, which forms reactive metabolites linked to mitochondrial toxicity .
- DDIT’s imidazolidinyl modification shows moderate potency in hyaluronan inhibition, suggesting that bulkier 3'-groups like morpholinyl could improve specificity .
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